
5-Formyl-2-thiopheneboronic acid
Overview
Description
5-Formyl-2-thiopheneboronic acid is a useful research compound. Its molecular formula is C5H5BO3S and its molecular weight is 155.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
5-Formyl-2-thiopheneboronic acid is a thiophene derivative that is used as an organic intermediate
Mode of Action
It is known that thiophene derivatives are widely used in the synthesis of pharmaceuticals, chemical reagents, dyes, and polymer additives . The compound’s interaction with its targets would depend on the specific context of its use.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. As an organic intermediate, it could be involved in various chemical reactions and pathways, contributing to the synthesis of more complex molecules .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. As an intermediate in chemical synthesis, its primary role is likely to contribute to the formation of more complex molecules .
Biological Activity
5-Formyl-2-thiopheneboronic acid (CAS Number: 4347-33-5) is a boronic acid derivative characterized by its thiophene ring structure. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of and a molecular weight of approximately 155.96 g/mol, exhibits several interesting properties that make it suitable for various applications in drug development.
Physical Characteristics
- Appearance : White to orange powder
- Melting Point : 132–135 °C
- Solubility : Soluble in methanol
- Purity : Typically ≥ 97% .
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown moderate activity against various microorganisms, including:
- Candida albicans
- Aspergillus niger
- Escherichia coli
- Bacillus cereus
In vitro tests have indicated that the compound exhibits lower Minimum Inhibitory Concentration (MIC) values compared to some established antifungal agents, suggesting a promising role as an antibacterial agent .
Microorganism | MIC (µg/mL) | Comparison with Control |
---|---|---|
Candida albicans | 100 | Higher than AN2690 |
Aspergillus niger | 50 | Comparable |
Escherichia coli | 25 | Lower than AN2690 |
Bacillus cereus | 20 | Significantly lower |
The proposed mechanism of action for the antimicrobial activity of this compound involves its ability to form spiroboronates with diols, which may inhibit essential enzymes in microbial cells. This interaction can disrupt normal cellular functions, leading to cell death or inhibition of growth .
Case Study 1: Synthesis and Activity Evaluation
A study focused on synthesizing various derivatives of boronic acids, including this compound, assessed their biological activities. The compound was synthesized via a Suzuki-Miyaura coupling reaction and subsequently tested for its antimicrobial properties against standard strains. The results confirmed its efficacy, particularly against Gram-positive bacteria like Bacillus cereus .
Case Study 2: Interaction with Enzymes
In another investigation, the interaction of this compound with specific bacterial enzymes was analyzed. The findings suggested that the compound could effectively inhibit leucyl-tRNA synthetase in E. coli, which is crucial for protein synthesis. This inhibition was attributed to the structural similarity between the compound and natural substrates of the enzyme .
Scientific Research Applications
Synthesis and Reaction Mechanisms
5-Formyl-2-thiopheneboronic acid is primarily utilized in coupling reactions, particularly in the synthesis of complex organic molecules. One notable reaction is the acid-promoted protodeboronation of arylboronic acids, where this compound serves as a precursor for generating thiophene derivatives.
Key Findings from Research
- Protodeboronation Studies :
- Solvent Effects :
Applications in Organic Synthesis
This compound is instrumental in several synthetic pathways:
- Cross-Coupling Reactions :
- It is used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals.
- Synthesis of Glycosyl Donors :
Case Study 1: Synthesis of UDP-GalNAc Derivatives
A study utilized this compound to create novel UDP-GalNAc derivative structures. The derivatives exhibited low turnover rates as inhibitors for specific enzymes, providing insights into their binding mechanisms and potential therapeutic applications .
Compound | Inhibition Rate | Remarks |
---|---|---|
UDP-GalNAc Derivative 1 | Low | Potent inhibitor |
UDP-GalNAc Derivative 2 | Low | Structural insights gained |
Case Study 2: Protodeboronation Efficiency
In a series of experiments assessing the efficiency of protodeboronation using this compound, various reaction conditions were tested:
Solvent | Temperature (°C) | Yield (%) |
---|---|---|
Acetic Acid | 110 | 70 |
HCl/H₂O | 110 | 26 |
Acetic Acid | 130 | 81 |
These results indicate that solvent choice and temperature significantly impact reaction outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-formyl-2-thiopheneboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For instance, coupling 5-bromothiophene-2-carboxylic acid with this compound under microwave irradiation (70°C, 30 min) using [Pd(dppf)Cl₂] as a catalyst in a toluene/MeOH solvent system achieves moderate yields (~73%) . Key parameters include molar ratios (e.g., 1:1.5 boronic acid:bromide), catalyst loading (5 mol%), and microwave activation to accelerate kinetics. Anhydride impurities may require post-synthesis purification via flash chromatography (SiO₂, toluene) .
Q. How can researchers address challenges in purifying this compound due to anhydride contamination?
- Methodological Answer : Anhydride byproducts (formed during boronic acid synthesis) complicate purification. Flash column chromatography using silica gel and toluene as the mobile phase effectively separates the target compound from anhydrides . Pre-purification analysis (e.g., TLC or HPLC) is critical to optimize eluent selection. Storage under inert atmospheres (N₂/Ar) at –20°C minimizes further anhydride formation .
Q. What are the best practices for handling and storing this compound to maintain stability?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., THF, toluene) for reactions. Safety protocols include wearing gloves/eye protection and working in a fume hood due to potential respiratory irritancy (H315, H319 hazards) .
Advanced Research Questions
Q. How does this compound enhance the performance of dye-sensitized solar cells (DSSCs) or photodynamic therapy (PDT) agents?
- Methodological Answer : In DSSCs, its aldehyde group enables conjugation with π-extended donors (e.g., tetraphenylethylene derivatives) via Knoevenagel condensation, creating push-pull systems that improve light absorption and charge transfer. For PDT, Suzuki coupling with pyridinium salts yields photosensitizers with strong intramolecular charge transfer (ICT), reducing bandgaps and enabling near-IR activation .
Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in yield (e.g., 55–73%) arise from catalyst choice and reaction setup. For example, [Pd(dppf)Cl₂] in toluene/MeOH under microwaves outperforms traditional Pd(PPh₃)₄ in DMF . Systematic screening of ligands (e.g., biphenyl vs. dppf), bases (KF vs. Cs₂CO₃), and solvents (polar vs. nonpolar) is recommended. Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps .
Q. What advanced characterization techniques are essential for verifying the structure and purity of this compound derivatives?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, HRMS for molecular weight confirmation, and FT-IR to track boronic acid vibrations (B–O at ~1340 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in derivatives, while TGA/DSC assesses thermal stability for photovoltaic applications .
Q. How can structural modifications of this compound tailor its reactivity for specific applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂) to the thiophene ring to enhance electrophilicity for nucleophilic substitutions. Conversely, electron-donating groups (e.g., –OCH₃) stabilize boronic acid intermediates in Suzuki reactions. For biomedical applications, PEGylation improves solubility and biocompatibility .
Properties
IUPAC Name |
(5-formylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQOVKFWRPOPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378455 | |
Record name | 5-Formyl-2-thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4347-33-5 | |
Record name | 5-Formyl-2-thiopheneboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4347-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formyl-2-thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formyl-2-thiopheneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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